molecular formula C23H14FN3O2 B11512228 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid

1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid

Cat. No.: B11512228
M. Wt: 383.4 g/mol
InChI Key: PGNZCXFCWACUPU-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid is a complex organic compound that features a pyrazole ring fused with a benzoquinoline structure The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-naphthylamine or 6-quinolylamine in the presence of CH-acids such as acetone, acetophenone, or cyclic mono- and β-diketones . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield improvement and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid is unique due to its fused benzoquinoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with specific biological or material properties.

Properties

Molecular Formula

C23H14FN3O2

Molecular Weight

383.4 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]benzo[f]quinoline-3-carboxylic acid

InChI

InChI=1S/C23H14FN3O2/c24-15-8-5-14(6-9-15)22-18(12-25-27-22)17-11-20(23(28)29)26-19-10-7-13-3-1-2-4-16(13)21(17)19/h1-12H,(H,25,27)(H,28,29)

InChI Key

PGNZCXFCWACUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C(=O)O)C4=C(NN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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